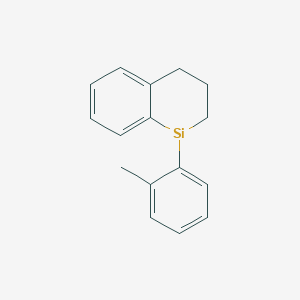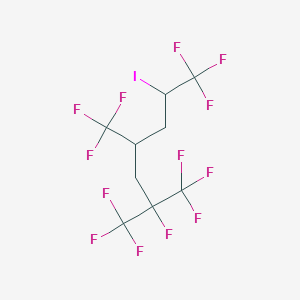![molecular formula C14H12O4 B14193612 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol CAS No. 834918-74-0](/img/structure/B14193612.png)
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol is a compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their antioxidant properties. This compound is structurally related to resveratrol, a well-known antioxidant found in red wine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol typically involves the reaction of 2,4-dihydroxybenzaldehyde with 2,4-dihydroxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a model compound for studying stilbenoid chemistry and reactivity.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of antioxidant additives for food and cosmetic products.
作用机制
The mechanism of action of 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol involves its ability to scavenge reactive oxygen species (ROS) through electron transfer and proton-coupled electron transfer (PCET) mechanisms. The compound’s catechol moiety plays a crucial role in its antioxidant activity by donating electrons to neutralize ROS. This process helps protect cells from oxidative damage and may contribute to its therapeutic effects.
相似化合物的比较
Similar Compounds
Resveratrol: Another well-known stilbenoid with antioxidant properties.
Piceatannol: A hydroxylated derivative of resveratrol with enhanced antioxidant activity.
Oxyresveratrol: A tetrahydroxystilbene with potent antioxidant and anti-inflammatory properties.
Uniqueness
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol is unique due to its specific hydroxylation pattern, which may confer distinct reactivity and biological activity compared to other stilbenoids. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
属性
CAS 编号 |
834918-74-0 |
|---|---|
分子式 |
C14H12O4 |
分子量 |
244.24 g/mol |
IUPAC 名称 |
4-[2-(2,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H12O4/c15-11-5-4-10(13(17)8-11)3-1-9-2-6-12(16)14(18)7-9/h1-8,15-18H |
InChI 键 |
QGRSVVHNOXVSLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)

![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)
